![molecular formula C12H17NO B13274390 3-[(2,6-Dimethylphenyl)methoxy]azetidine](/img/structure/B13274390.png)
3-[(2,6-Dimethylphenyl)methoxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-Dimethylphenyl)methoxy]azetidine is an organic compound with the molecular formula C₁₂H₁₇NO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound features a methoxy group attached to the azetidine ring, which is further substituted with a 2,6-dimethylphenyl group. This structural arrangement imparts unique chemical properties to the compound, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dimethylphenyl)methoxy]azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method is the cyclization of β-amino alcohols under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions. For instance, the reaction of azetidine with methanol in the presence of a strong base like sodium hydride can yield the desired methoxy-substituted azetidine.
Attachment of the 2,6-Dimethylphenyl Group: The final step involves the introduction of the 2,6-dimethylphenyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where the methoxy-substituted azetidine reacts with 2,6-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and microwave-assisted synthesis are potential methods to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dimethylphenyl)methoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups. For example, reaction with halides can yield halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated azetidine derivatives.
Scientific Research Applications
3-[(2,6-Dimethylphenyl)methoxy]azetidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dimethylphenyl)methoxy]azetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2,6-dimethylphenyl group can enhance its binding affinity and specificity towards certain targets, while the azetidine ring may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-[(2,6-Dimethylphenyl)methoxy]pyrrolidine: A five-membered ring analog with similar structural features.
3-[(2,6-Dimethylphenyl)methoxy]piperidine: A six-membered ring analog with comparable chemical properties.
3-[(2,6-Dimethylphenyl)methoxy]morpholine: A morpholine derivative with a similar substitution pattern.
Uniqueness
3-[(2,6-Dimethylphenyl)methoxy]azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical reactivity and stability compared to its five- and six-membered ring analogs. The presence of the 2,6-dimethylphenyl group further enhances its chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-[(2,6-dimethylphenyl)methoxy]azetidine |
InChI |
InChI=1S/C12H17NO/c1-9-4-3-5-10(2)12(9)8-14-11-6-13-7-11/h3-5,11,13H,6-8H2,1-2H3 |
InChI Key |
FERGRRLOLLUPMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Pent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13274316.png)
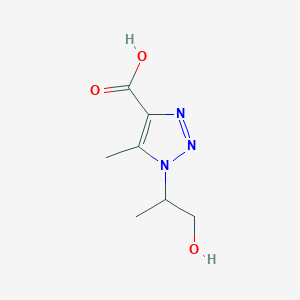
![4-(1-Methoxyethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13274326.png)

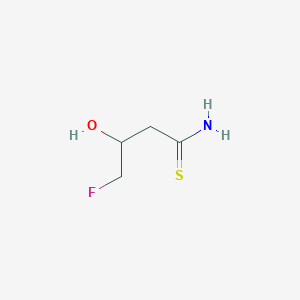
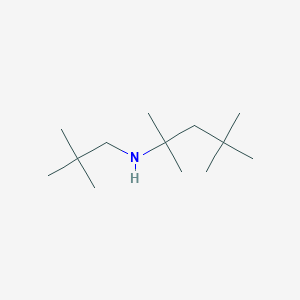
![{2-[Bis(propan-2-yl)amino]ethyl}(2-methylpropyl)amine](/img/structure/B13274360.png)
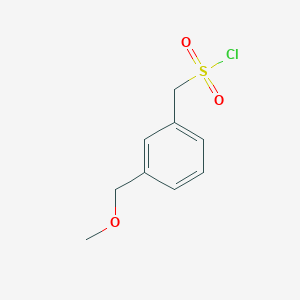
amine](/img/structure/B13274372.png)
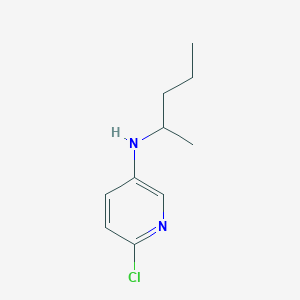
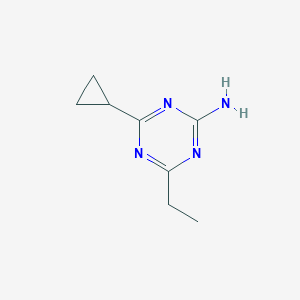
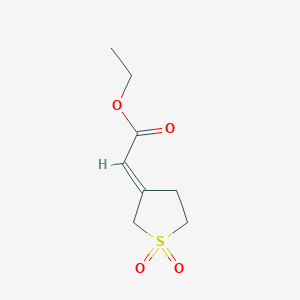
amine](/img/structure/B13274395.png)
